

JH-RE-06: Application Notes and Protocols for Immunofluorescence

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Compound of Interest

Compound Name: JH-RE-06

Cat. No.: B8087049

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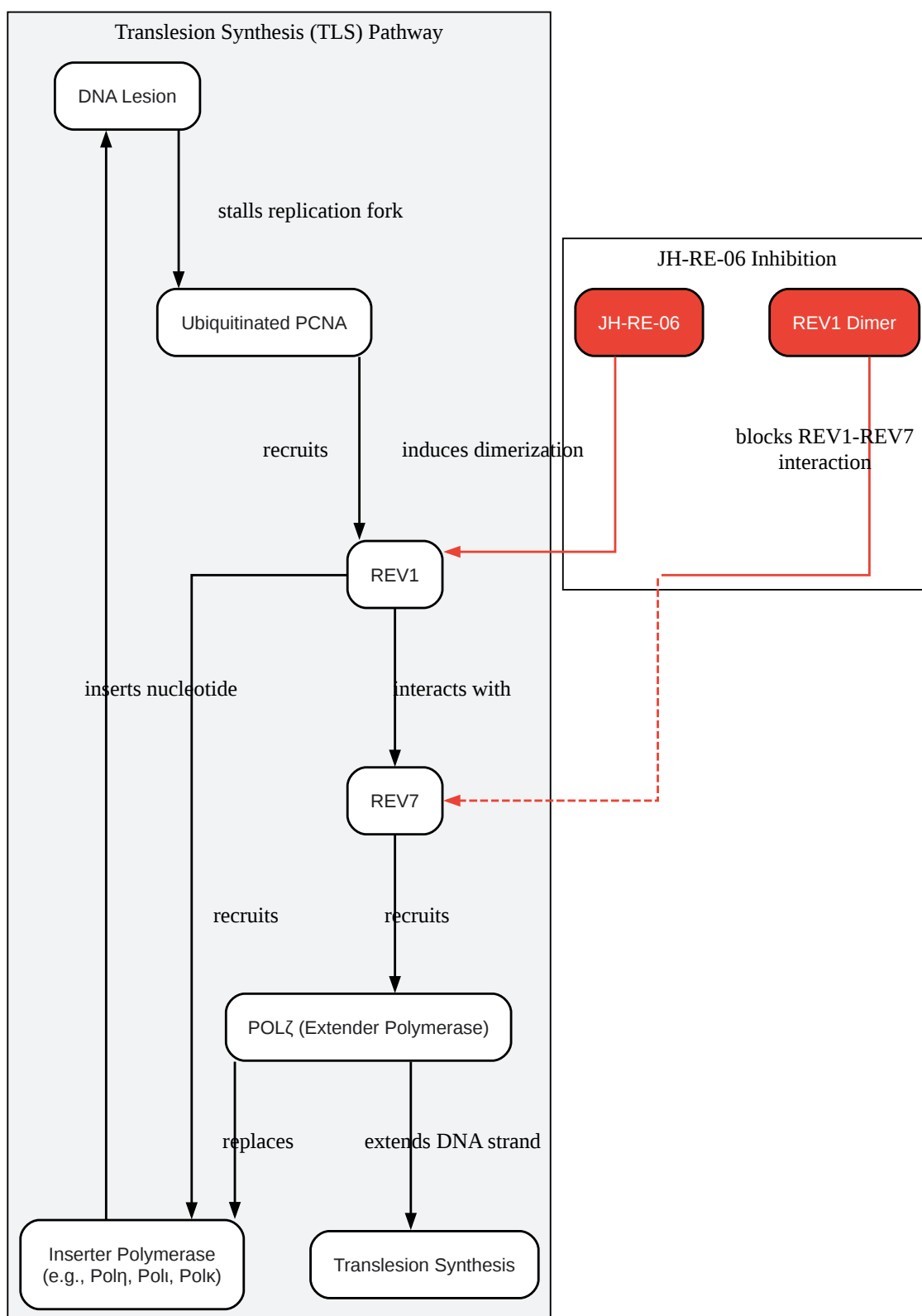
For Researchers, Scientists, and Drug Development Professionals

Introduction:

JH-RE-06 is a potent small molecule inhibitor of the REV1-REV7 protein-protein interaction, a critical step in the mutagenic translesion synthesis (TLS) pathway.^{[1][2][3]} By disrupting the recruitment of DNA polymerase ζ (Pol ζ), **JH-RE-06** effectively blocks the bypass of DNA lesions, thereby sensitizing cancer cells to DNA-damaging agents like cisplatin.^{[1][4][5]} Notably, the combination of **JH-RE-06** with cisplatin has been shown to shift the cellular response from apoptosis to a state of cellular senescence, a terminal growth arrest.^[5] This application note provides detailed protocols for utilizing immunofluorescence to study the effects of **JH-RE-06** on cellular proliferation, DNA damage, and senescence in both cultured cells and paraffin-embedded tissues.

Mechanism of Action of JH-RE-06

JH-RE-06 functions by inducing the dimerization of the REV1 C-terminal domain (CTD), which in turn blocks the interaction between REV1 and REV7, a subunit of Pol ζ .^{[4][5]} This prevents the recruitment of Pol ζ to sites of DNA damage, thereby inhibiting mutagenic TLS.

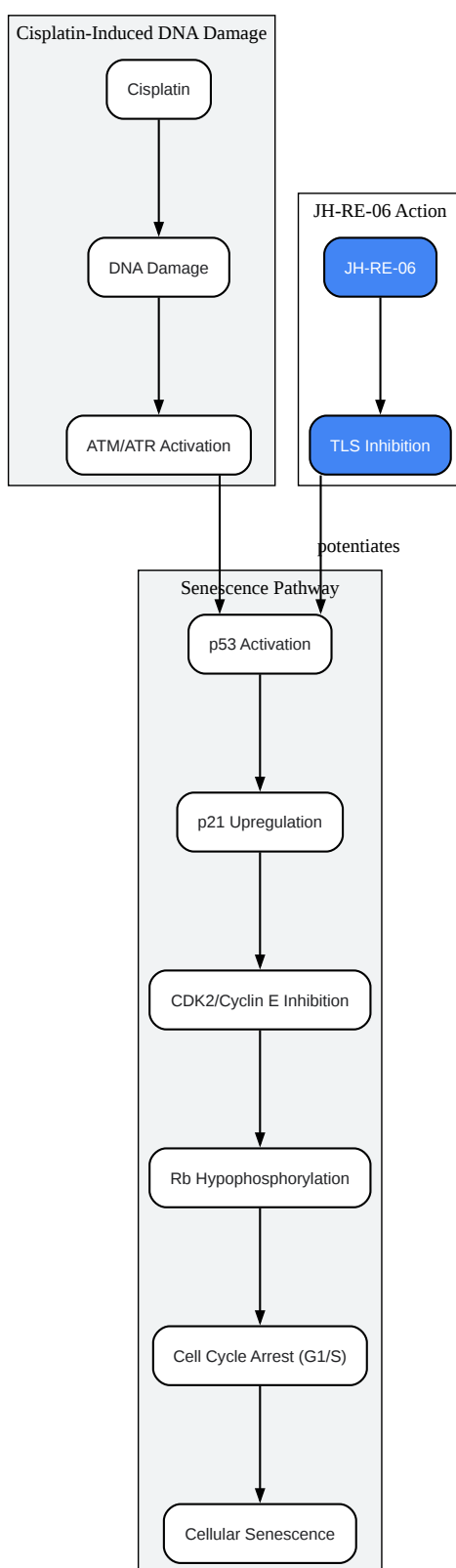


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Diagram 1: Mechanism of **JH-RE-06** in inhibiting the Translesion Synthesis (TLS) pathway.

Combined Effect of JH-RE-06 and Cisplatin: Induction of Senescence

The combination of **JH-RE-06** with the DNA-damaging agent cisplatin has been observed to induce cellular senescence, a state of irreversible cell cycle arrest. This process is often mediated by the p53/p21 signaling pathway.



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Diagram 2: Synergistic induction of senescence by **JH-RE-06** and Cisplatin.

Quantitative Data Summary

Parameter	Treatment Group	Cell Line 1 (e.g., A375)	Cell Line 2 (e.g., HT1080)	Reference
IC50 of JH-RE-06	JH-RE-06 alone	~1.5 μ M (in combination studies)	~1.5 μ M (in combination studies)	[4]
Ki67 Positive Cells (%)	Control	High	High	[5]
Cisplatin	Moderately Reduced	Moderately Reduced	[5]	
JH-RE-06 + Cisplatin	Significantly Reduced	Significantly Reduced	[5]	
γ H2AX Foci per Cell	Control	Low	Low	
Cisplatin	High	High		
JH-RE-06 + Cisplatin	Persistently High	Persistently High		
p21 Expression (Fold Change)	Control	1	1	[5]
Cisplatin	Moderate Increase	Moderate Increase	[5]	
JH-RE-06 + Cisplatin	Significant Increase	Significant Increase	[5]	
Lamin B1 Expression (Fold Change)	Control	1	1	[5]
Cisplatin	No significant change	No significant change	[5]	
JH-RE-06 + Cisplatin	Decreased	Decreased	[5]	

Experimental Protocols

Immunofluorescence Staining of Cultured Cells

This protocol is suitable for analyzing the expression and localization of proteins such as Ki67, γH2AX, p21, and Lamin B1 in cultured cells treated with **JH-RE-06**.

Materials:

- Cells cultured on sterile glass coverslips in a multi-well plate
- **JH-RE-06** and/or Cisplatin
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
- Primary antibodies (see table below for suggestions)
- Fluorophore-conjugated secondary antibodies
- DAPI (4',6-diamidino-2-phenylindole)
- Antifade mounting medium

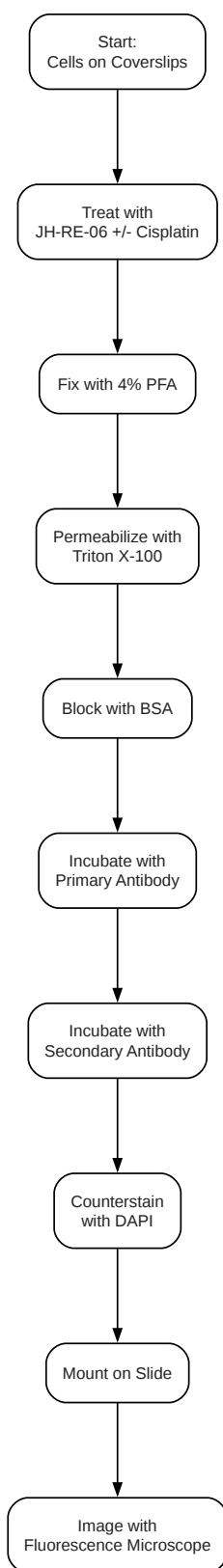
Suggested Primary Antibodies:

Target Protein	Host Species	Recommended Dilution	Supplier (Example)
Ki67	Rabbit	1:200 - 1:500	Abcam (ab15580)
Phospho-Histone H2A.X (Ser139) (γH2AX)	Mouse	1:400 - 1:800	BioLegend (613402)
p21 Waf1/Cip1	Rabbit	1:100 - 1:200	Cell Signaling Technology (2947)
Lamin B1	Rabbit	1:200 - 1:500	Proteintech (12987-1-AP)

Procedure:

- Cell Seeding and Treatment:
 - Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
 - Treat cells with the desired concentrations of **JH-RE-06** and/or cisplatin for the specified duration. Include appropriate vehicle controls.
- Fixation:
 - Aspirate the culture medium and gently wash the cells twice with PBS.
 - Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization:
 - Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is crucial for intracellular targets.
 - Wash the cells three times with PBS for 5 minutes each.

- Blocking:
 - Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary antibody in Blocking Buffer to the recommended concentration.
 - Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Wash the cells three times with PBS for 5 minutes each.
 - Dilute the appropriate fluorophore-conjugated secondary antibody in Blocking Buffer.
 - Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
- Counterstaining and Mounting:
 - Wash the cells three times with PBS for 5 minutes each.
 - Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
 - Wash the cells twice with PBS.
 - Mount the coverslips onto glass slides using an antifade mounting medium.
- Imaging:
 - Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.



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Diagram 3: Workflow for immunofluorescence staining of cultured cells.

Immunofluorescence Staining of Paraffin-Embedded Tissues

This protocol is designed for the analysis of protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections from xenograft models or clinical samples.

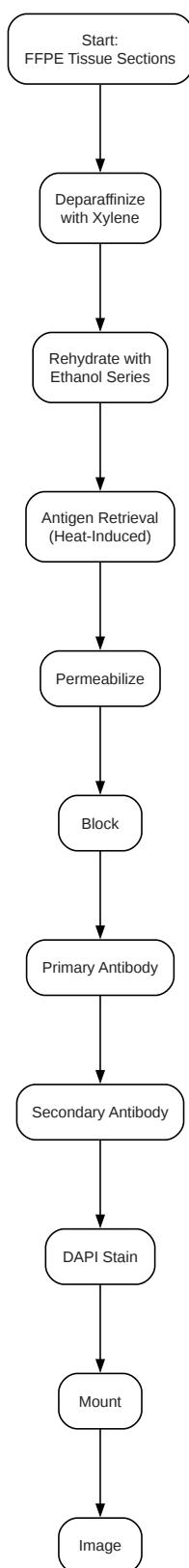
Materials:

- FFPE tissue sections on slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
- Hydrophobic barrier pen
- Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
- Primary and secondary antibodies (as for cultured cells, may require optimization)
- DAPI
- Antifade mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 x 5 minutes).
 - Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

- Rinse with deionized water.
- Antigen Retrieval:
 - Immerse slides in Antigen Retrieval Buffer.
 - Heat in a microwave, pressure cooker, or water bath according to the manufacturer's instructions (e.g., 95-100°C for 20-30 minutes).
 - Allow slides to cool to room temperature.
 - Wash slides with PBS (3 x 5 minutes).
- Staining Procedure (from Permeabilization onwards):
 - Follow steps 3-8 from the "Immunofluorescence Staining of Cultured Cells" protocol, using a hydrophobic barrier pen to encircle the tissue section to minimize reagent volume.



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Diagram 4: Workflow for immunofluorescence staining of paraffin-embedded tissues.

Disclaimer: These protocols provide a general framework. Optimal conditions for cell lines, tissues, and antibodies should be determined by the end-user. Always refer to the manufacturer's datasheet for specific antibody recommendations.

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